2-(naphthalen-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that belongs to the class of naphthalenecarboxamides. This compound features a naphthalene moiety, which is a bicyclic structure made up of two fused benzene rings, and a trifluoroethyl group attached to an acetamide. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of naphthalene derivatives with trifluoroethylamine and acetic anhydride. One common method involves the following steps:
Naphthalene Derivative Preparation: The starting material, a naphthalene derivative, is prepared through various organic reactions such as Friedel-Crafts acylation.
Amidation Reaction: The naphthalene derivative is then reacted with trifluoroethylamine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control, leading to consistent product quality.
Automated Purification Systems: Techniques like high-performance liquid chromatography (HPLC) are employed for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-(naphthalen-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The naphthalene moiety can engage in π-π interactions with aromatic residues in proteins, influencing their activity. The compound may also modulate signaling pathways by binding to receptors or enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Naphthyl)acetamide: A structurally similar compound with a naphthalene moiety but lacking the trifluoroethyl group.
2-Amino-N-(2,2,2-trifluoroethyl)acetamide: Another trifluoroethyl-containing compound but with an amino group instead of a naphthalene moiety.
Uniqueness
2-(naphthalen-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the combination of the naphthalene moiety and the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)9-18-13(19)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKJYFJBTFRYJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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